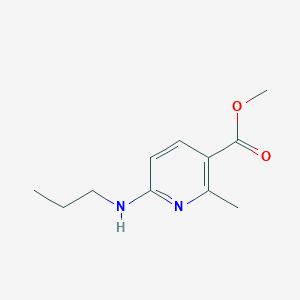

Methyl 2-methyl-6-(propylamino)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 2-methyl-6-(propylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-4-7-12-10-6-5-9(8(2)13-10)11(14)15-3/h5-6H,4,7H2,1-3H3,(H,12,13) |

InChI Key |

AGAWKIRUPWFDMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=C(C=C1)C(=O)OC)C |

Origin of Product |

United States |

Elucidation of Molecular Structure and Composition Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 2-methyl-6-(propylamino)nicotinate, a combination of one-dimensional and two-dimensional NMR techniques has been instrumental in assigning its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of a related compound, Methyl 2-methylnicotinate, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, displays distinct signals that correspond to the protons in the molecule. google.com The aromatic protons on the pyridine (B92270) ring typically appear as doublets of doublets, with chemical shifts observed at approximately 8.61 ppm, 8.20 ppm, and 7.22 ppm. google.com The methyl ester protons present as a sharp singlet around 3.93 ppm, and the methyl group attached to the pyridine ring also appears as a singlet at about 2.85 ppm. google.com

For this compound, the propylamino substituent would introduce additional signals. The methylene (B1212753) group adjacent to the nitrogen (–NH–CH₂ –) would likely resonate as a triplet, while the central methylene group (–CH₂–CH₂ –CH₃) would appear as a multiplet (sextet). The terminal methyl group (–CH₂–CH₂–CH₃ ) would be expected to be an upfield triplet. The proton on the amine (–NH –) would likely be a broad singlet.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes, based on known chemical shift ranges for similar functional groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | d | 1H | Aromatic H |

| ~7.0-7.5 | d | 1H | Aromatic H |

| ~6.0-6.5 | t | 1H | NH |

| ~3.9 | s | 3H | OCH₃ |

| ~3.3 | t | 2H | NCH₂ |

| ~2.5 | s | 3H | Ar-CH₃ |

| ~1.6 | sextet | 2H | NCH₂CH₂ |

| ~0.9 | t | 3H | CH₂CH₃ |

This table is a hypothetical representation and is not based on experimentally verified data for the specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For a related compound, 2-methylpropene, the carbon atoms of the methyl groups show a chemical shift around 24 ppm, while the sp² hybridized carbons of the double bond appear at approximately 112 ppm and 142 ppm. docbrown.info

In this compound, the carbonyl carbon of the ester is expected to be the most downfield signal, typically above 160 ppm. The carbons of the pyridine ring would appear in the aromatic region (100-160 ppm). The carbons of the propylamino group and the two methyl groups would resonate in the upfield aliphatic region.

A predicted ¹³C NMR data table for this compound is provided below.

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~160 | C-NH (Aromatic) |

| ~150 | N=C -CH₃ (Aromatic) |

| ~138 | Aromatic CH |

| ~115 | Aromatic CH |

| ~110 | C-COOCH₃ (Aromatic) |

| ~52 | OCH₃ |

| ~45 | NCH₂ |

| ~25 | Ar-CH₃ |

| ~22 | NCH₂CH₂ |

| ~11 | CH₂CH₃ |

This table is a hypothetical representation and is not based on experimentally verified data for the specific compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the propyl group and between the coupled aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the OCH₃ group would show a cross-peak with its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₆N₂O₂), the exact mass can be calculated. This high precision is invaluable in confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum often shows the protonated molecule [M+H]⁺. nih.gov For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. nih.gov The resulting fragment ions provide valuable structural information. For instance, the fragmentation of the [M+H]⁺ ion of this compound could involve the loss of the propyl group or the methoxy (B1213986) group, helping to confirm the presence and connectivity of these functional groups.

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 209.1285 | Protonated molecule |

| [M-CH₃O]⁺ | 178.1026 | Loss of the methoxy group |

| [M-C₃H₇]⁺ | 166.0608 | Loss of the propyl group |

This table is a hypothetical representation and is not based on experimentally verified data for the specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, detection, and identification of chemical compounds. In the analysis of this compound, LC-MS/MS would provide critical information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Following chromatographic separation to isolate the compound, mass spectrometry analysis would be performed. The initial mass spectrum (MS1) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Subsequent fragmentation of this parent ion in the collision cell (MS2) would yield a characteristic pattern of daughter ions. The predicted fragmentation pathways would involve the cleavage of the ester and amine side chains, providing definitive structural confirmation.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Parameter | Predicted Value/Fragment | Interpretation |

| Molecular Formula | C₁₁H₁₆N₂O₂ | --- |

| Molecular Weight | 208.26 g/mol | --- |

| Parent Ion [M+H]⁺ | m/z 209.13 | Corresponds to the protonated molecule. |

| Major Fragment Ion 1 | m/z 177.10 | Loss of the methoxy group (-OCH₃) from the ester. |

| Major Fragment Ion 2 | m/z 150.08 | Loss of the propyl group (-C₃H₇) from the amine. |

| Major Fragment Ion 3 | m/z 121.06 | Cleavage of the entire ester group (-COOCH₃). |

Note: The data presented in this table is predictive and based on the theoretical fragmentation of the compound's structure. Experimental verification is required.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint of the compound, allowing for the identification of its functional groups.

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group would be prominent. The N-H stretching of the secondary amine would also be clearly visible, along with C-H stretching vibrations from the methyl and propyl groups. The aromatic C=C and C-N stretching vibrations of the pyridine ring would appear in the fingerprint region.

Raman spectroscopy would provide complementary information. The symmetric vibrations and non-polar bonds, such as the C-C bonds of the pyridine ring and the alkyl chains, would be expected to show strong signals.

Table 2: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300-3500 (medium) | 3300-3500 (weak) |

| Alkyl (C-H) | Stretch | 2850-2960 (medium-strong) | 2850-2960 (strong) |

| Ester (C=O) | Stretch | 1710-1735 (strong) | 1710-1735 (weak) |

| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 (medium-strong) | 1400-1600 (strong) |

| Ester (C-O) | Stretch | 1100-1300 (strong) | 1100-1300 (medium) |

Note: These are predicted frequency ranges. Actual values may vary based on the specific molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique provides information about the conjugated π-system. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the amino and ester substituents will influence the energy of these transitions, causing a shift in the maximum absorption wavelength (λmax). It is anticipated that the compound will show significant absorption in the UV region.

Table 3: Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~270-290 | Ethanol/Methanol (B129727) |

| n → π | ~300-330 | Hexane |

Note: The λmax values are estimates and are highly dependent on the solvent used for analysis.

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would require the growth of a single, high-quality crystal. The resulting data would reveal the planarity of the pyridine ring, the conformation of the propylamino and methyl ester substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z | 4 |

Note: This data is purely hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

Computational Chemistry and Molecular Modeling of Methyl 2 Methyl 6 Propylamino Nicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can elucidate molecular geometry, electronic distribution, and reactivity, offering a lens into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the optimized geometry and total energy of a molecule. For a molecule like Methyl 2-methyl-6-(propylamino)nicotinate, DFT calculations, likely employing a basis set such as B3LYP/6-311G++(d,p), would be performed to determine its most stable three-dimensional conformation. mdpi.com

These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the methyl, propylamino, and methyl ester substituents would be defined. The total energy calculated for the optimized structure corresponds to the molecule's most stable state, providing a foundational piece of data for further computational analysis. Studies on similar heterocyclic compounds have demonstrated that DFT is a reliable method for obtaining geometric parameters that are in good agreement with experimental data.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N (Pyridine Ring) Bond Lengths | ~1.33 - 1.38 Å |

| C-C (Pyridine Ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (Propylamino) Bond Length | ~1.37 Å |

| C=O (Ester) Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.34 Å |

| N-H (Propylamino) Bond Length | ~1.01 Å |

| Pyridine Ring Dihedral Angles | Near 0° (indicating planarity) |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary in the actual optimized geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. mdpi.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich propylamino group and the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridine ring and the methyl ester group, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are estimations based on calculations for similar organic molecules and can be influenced by the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the propylamino group would exhibit a positive potential, making it a likely hydrogen bond donor. Understanding the EPS is crucial for predicting how the molecule might interact with biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and flexibility of a molecule. mdpi.com

For this compound, an MD simulation would reveal the rotational freedom of the propylamino and methyl ester groups. It would show how the molecule flexes and changes its shape in a simulated biological environment (e.g., in water). This information is vital, as the biological activity of a molecule can be highly dependent on its ability to adopt specific conformations to fit into the binding site of a receptor. The root-mean-square deviation (RMSD) of the atomic positions over time would provide a measure of the molecule's structural stability. mdpi.com

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, such as a protein or enzyme, and to estimate the strength of this interaction (binding affinity).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, this involves docking a small molecule (ligand) into the binding site of a target protein. Given its structural similarity to nicotine (B1678760) and other nicotinic acid derivatives, a likely biological target for this compound would be the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

A molecular docking study of this compound into the binding site of a nAChR subtype (e.g., α4β2 or α7) would predict its binding mode and affinity. mdpi.comacs.org The docking results would highlight key interactions, such as hydrogen bonds between the amino and ester groups of the ligand and amino acid residues in the receptor's binding pocket. For instance, the nitrogen of the pyridine ring could act as a hydrogen bond acceptor, while the NH of the propylamino group could act as a hydrogen bond donor. The methyl and propyl groups would likely engage in hydrophobic interactions with nonpolar residues. mdpi.com The predicted binding energy from the docking simulation would provide an estimate of the ligand's affinity for the receptor. mdpi.com

Table 3: Potential Interacting Residues in a Nicotinic Acetylcholine Receptor Binding Site

| Interaction Type | Potential Ligand Group | Potential Receptor Residues |

| Hydrogen Bond | Propylamino (NH), Pyridine (N), Ester (C=O) | Tyrosine, Tryptophan, Aspartate, Glutamate |

| Hydrophobic | Methyl group, Propyl chain | Leucine, Valine, Phenylalanine |

| Cation-π | Protonated Pyridine Ring | Tryptophan, Tyrosine |

Note: The specific interacting residues would depend on the exact nAChR subtype and the predicted binding pose.

Prediction of Receptor-Ligand Complex Stability

The stability of a ligand-receptor complex is fundamental to its biological effect. Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict these interactions. In the absence of direct studies on this compound, we can infer its potential binding behavior by examining studies on analogous 6-aminonicotinate-based compounds.

One pertinent study investigated a series of 6-aminonicotinate-based antagonists for the P2Y12 receptor, a key target in anti-platelet therapies. nih.gov This research employed molecular docking and MD simulations to elucidate the binding modes and stability of these ligands. The findings revealed that the stability of the receptor-ligand complex is heavily influenced by a combination of hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. nih.gov

For this compound, it is hypothesized that the propylamino group at the 6-position and the methyl ester at the 3-position would be critical for forming stable interactions with a target receptor. The secondary amine of the propylamino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The methyl groups at the 2-position and on the ester can engage in hydrophobic interactions, further anchoring the ligand in the binding site.

A hypothetical docking of this compound into a receptor active site, analogous to the P2Y12 receptor, would likely show the aminopyridine core interacting with key amino acid residues. Studies on similar structures have identified residues such as valine, tyrosine, histidine, and arginine as being crucial for forming stable complexes. nih.gov The binding energy of such a complex would be a key determinant of its stability, with more negative values indicating a more stable interaction.

Table 1: Predicted Key Interactions and Stability Metrics for a Hypothetical this compound-Receptor Complex (Based on Analogous Systems)

| Interacting Residue Type | Predicted Interaction Type | Contributing Moiety of Ligand | Estimated Contribution to Stability |

| Tyrosine | π-π Stacking | Pyridine Ring | High |

| Arginine | Hydrogen Bond/Salt Bridge | Propylamino NH / Pyridine N | High |

| Valine/Leucine | Hydrophobic Interaction | 2-Methyl Group, Propyl Chain | Moderate |

| Serine/Threonine | Hydrogen Bond | Ester Carbonyl Oxygen | Moderate |

This table is a predictive representation based on data from analogous 6-aminonicotinate compounds and is intended for illustrative purposes.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Relevant to Mechanistic Understanding

The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a potential therapeutic agent. In silico ADME prediction models provide a rapid and cost-effective means of evaluating these properties before extensive experimental work is undertaken.

For this compound, we can predict its ADME profile based on its structural features and by drawing parallels with other N-substituted aminopyridines and related heterocyclic systems. researchgate.netnih.gov

Absorption: The compound's moderate size and lipophilicity, influenced by the propylamino and methyl ester groups, suggest that it is likely to have good oral absorption. Lipinski's rule of five is a commonly used guideline to predict oral bioavailability. While a formal calculation requires specific software, a qualitative assessment suggests that this compound would likely fall within the acceptable ranges for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.

Distribution: The predicted lipophilicity would also influence its distribution throughout the body. Compounds with moderate lipophilicity can often cross cellular membranes and may distribute into various tissues. The potential for brain penetration would depend on its ability to cross the blood-brain barrier, a property that is also predictable using in silico models that consider factors like polar surface area and affinity for efflux transporters.

Metabolism: The metabolism of this compound is likely to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways could include N-dealkylation of the propylamino group, hydrolysis of the methyl ester to the corresponding carboxylic acid, and oxidation of the pyridine ring or the alkyl substituents.

Excretion: The metabolites, being more polar than the parent compound, would be more readily excreted, primarily through the kidneys in urine.

Table 2: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Outcome | Rationale based on Structural Analogs |

| Oral Bioavailability | Good | Likely adheres to Lipinski's Rule of Five. researchgate.net |

| Blood-Brain Barrier Penetration | Possible | Dependent on polar surface area and lipophilicity. nih.gov |

| Primary Metabolic Pathways | N-dealkylation, Ester Hydrolysis, Oxidation | Common metabolic routes for similar structures. |

| Primary Route of Excretion | Renal | Excretion of polar metabolites. |

This table presents predicted properties based on general principles and data from related pyridine derivatives. researchgate.netnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

A study on 107 6-aminonicotinate-based P2Y12 antagonists provides an excellent framework for understanding how a QSAR model for this compound could be developed. nih.gov In that study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build robust 3D-QSAR models.

The models revealed that the steric and electrostatic fields around the molecules were critical for their antagonist activity. For instance, bulky substituents at certain positions were found to be either favorable or unfavorable for activity, highlighting the importance of the three-dimensional shape of the ligand. Similarly, the distribution of partial charges across the molecule played a significant role in its interaction with the receptor.

For this compound, a hypothetical QSAR model would likely identify the following key descriptors:

Steric Descriptors: The size and shape of the propylamino group and the methyl group at the 2-position would be significant.

Electrostatic Descriptors: The partial charges on the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the ester group, would be important.

Hydrophobic Descriptors: The lipophilicity of the molecule, largely influenced by the alkyl groups, would be a key factor.

Table 3: Hypothetical QSAR Model Parameters for a Series of 6-(Alkylamino)nicotinates

| QSAR Model | R² (Goodness of Fit) | q² (Predictive Ability) | Key Contributing Fields | Interpretation for this compound |

| CoMFA | 0.983 nih.gov | 0.805 nih.gov | Steric, Electrostatic | The size of the propyl group and the electrostatic potential of the aminopyridine core are likely critical for activity. |

| CoMSIA | 0.935 nih.gov | 0.762 nih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | In addition to shape and charge, hydrophobicity and hydrogen bonding capacity of the propylamino and ester groups are predicted to be important. |

The R² and q² values are taken from a study on analogous 6-aminonicotinate-based compounds and are used here for illustrative purposes. nih.gov

Investigation of Biological Activity and Mechanistic Pathways in Vitro and Preclinical Studies

Enzyme Inhibition Studies of Methyl 2-methyl-6-(propylamino)nicotinate and Analogues

The potential therapeutic applications of nicotinic acid derivatives are often explored through their ability to inhibit specific enzymes involved in various disease pathologies.

Cyclooxygenase (COX) enzymes, with their two primary isoforms COX-1 and COX-2, are key mediators of inflammation through the synthesis of prostaglandins (B1171923). nih.gov While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and directly associated with inflammatory responses. nih.govresearchgate.net As such, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects. nih.gov

Studies on various heterocyclic compounds analogous to the pyridine (B92270) structure have demonstrated significant COX inhibitory activity. For instance, a series of novel isoxazole (B147169) derivatives showed promising and selective COX-2 inhibition. nih.gov One of the most potent compounds in this series, C6, exhibited a half-maximal inhibitory concentration (IC50) of 0.55 µM against COX-2, with a high selectivity index. nih.gov Similarly, research into isothiazolopyridine derivatives also revealed compounds with significant inhibitory activity against the COX-2 isoform, often greater than the reference drug Meloxicam. researchgate.net These findings suggest that the pyridine scaffold and its derivatives are a promising area for the development of selective COX-2 inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Isoxazole Analogues

Data sourced from a study on isoxazole derivatives, which are structurally related analogues. nih.gov

Histone modifying enzymes, including histone demethylases and histone deacetylases (HDACs), are crucial regulators of gene expression through epigenetics. nih.gov Inhibitors of these enzymes have garnered attention as potential therapeutics, particularly in oncology. nih.gov While specific investigations into the histone demethylase inhibitory activity of this compound or its close analogues were not identified, related compounds have shown activity on this broader class of enzymes. Notably, nicotinic acid (Vitamin B3) and its derivatives have been identified as inhibitors of histone deacetylase (HDAC) enzymes. nih.gov This activity suggests that the nicotinic acid scaffold can interact with epigenetic regulatory enzymes, though further research is required to determine any specific effects on histone demethylases.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.gov Their activity is essential for physiological processes like tissue remodeling, but their dysregulation is implicated in diseases such as cancer and vascular disease. nih.gov MMP inhibitors are therefore considered potential therapeutic agents. wikipedia.org A review of available scientific literature did not yield specific studies on the inhibitory activity of this compound or related nicotinic acid analogues against MMPs.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that metabolize choline (B1196258) esters. nih.govnih.gov AChE plays a critical role in terminating neurotransmission at cholinergic synapses, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov While numerous natural and synthetic compounds have been investigated as cholinesterase inhibitors, specific research evaluating the potential of this compound or its direct analogues for AChE or BChE inhibition was not found in the conducted literature search.

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). medcraveonline.com They exist in two isoforms, MAO-A and MAO-B. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. medcraveonline.comekb.eg MAOIs can be reversible or irreversible and may be selective for one of the isoforms. medcraveonline.comnih.gov Despite the therapeutic importance of MAOIs, no studies were identified that specifically assessed the MAO inhibitory potential of this compound or its analogues.

Antimicrobial Efficacy (Antibacterial and Antifungal)

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Nicotinic acid and its derivatives have been explored for their potential antibacterial and antifungal properties. semanticscholar.orgnih.gov Several studies have demonstrated that synthetic modifications to the nicotinic acid or nicotinamide (B372718) scaffold can yield compounds with significant antimicrobial activity.

For example, a series of nicotinamide derivatives were synthesized and evaluated for their efficacy against the pathogenic fungus Candida albicans. One compound, 16g, was found to be particularly potent, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against the reference strain and retained strong activity against fluconazole-resistant strains. Further investigation showed that this compound also had moderate activity against other Candida species and Cryptococcus neoformans.

In terms of antibacterial action, various nicotinic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies on novel α-aminophosphonates incorporating a quinoline (B57606) moiety demonstrated moderate to excellent inhibitory activities, with MIC values as low as 0.25 µg/mL against certain strains. Similarly, nicotinic acid hydrazide derivatives have shown notable activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Table 2: In Vitro Antifungal Activity of Nicotinamide Analogue 16g

Data sourced from a study on nicotinamide derivatives. FLC-R indicates Fluconazole-Resistant strains.

Table 3: In Vitro Antibacterial Activity of Selected Nicotinic Acid Analogues

Data compiled from studies on hydrazone and α-aminophosphonate derivatives of nicotinic acid. nih.gov

Table of Mentioned Compounds

Evaluation against Gram-Positive Bacterial Strains

There is currently no published research specifically evaluating the efficacy of this compound against Gram-positive bacteria. However, studies on other nicotine (B1678760) derivatives have demonstrated varying levels of activity against Gram-positive strains such as Staphylococcus aureus and Listeria monocytogenes tmkarpinski.com. The antibacterial action of these related compounds suggests that the core nicotinic structure can be a scaffold for developing agents with activity against these types of bacteria.

Evaluation against Gram-Negative Bacterial Strains

Similarly, no specific data exists on the activity of this compound against Gram-negative bacteria. Research on a range of nicotine derivatives has shown that some possess inhibitory effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa tmkarpinski.com. These findings indicate a potential for this class of compounds to exhibit broad-spectrum antibacterial properties.

Assessment of Antifungal Potential

The antifungal properties of this compound have not been reported in the scientific literature.

Antioxidant Activity Assessment

While direct antioxidant assessments of this compound are absent from the literature, related nicotinic acid derivatives have been investigated for such properties.

Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

No studies have been published detailing the DPPH or nitric oxide radical scavenging activity of this compound. However, other derivatives of nicotinic acid have been shown to exhibit antioxidant activity in both DPPH and nitric oxide scavenging assays researchgate.net. In these studies, the presence of electron-donating groups on the pyridine ring was often associated with enhanced antioxidant capacity researchgate.net.

Metal Chelating Activity

Information regarding the metal chelating activity of this compound is not available in the current body of scientific literature.

Cellular Pathway Modulation Studies

There are no specific studies on how this compound modulates cellular pathways. However, related compounds like nicotinamide and nicotinic acid are known to influence a variety of cellular processes. These include the modulation of sirtuin activity, poly (ADP-ribose) polymerase (PARP), and various protein kinases, which can impact cell survival, DNA repair, and immune responses researchgate.netnih.gov. Nicotinic acid has also been shown to affect gene expression related to lipid metabolism and inflammation nih.gov. These findings in related molecules suggest that nicotinic acid derivatives can have significant effects on cellular signaling and function.

Investigation of Prostaglandin (B15479496) Synthesis and Release Pathways

The inflammatory response is a complex biological process involving the release of various mediators, including prostaglandins (PGs). Prostaglandin E2 (PGE2), in particular, is a key player in mediating inflammation, pain, and fever. The synthesis of PGE2 is primarily catalyzed by the cyclooxygenase (COX) enzymes. Some chemical compounds can exert anti-inflammatory effects by inhibiting the synthesis or release of prostaglandins.

In studies of related chemical structures, such as polysubstituted 2-aminopyrimidines, researchers have investigated their potential to inhibit PGE2 production. For instance, in vitro experiments using mouse and rat peritoneal macrophages stimulated with lipopolysaccharide (LPS) have been employed to assess the inhibitory effects of various compounds on both nitric oxide (NO) and PGE2 production. nih.gov In such studies, the concentration of the compound required to inhibit 50% of the PGE2 production (IC50) is a key metric. For example, a study on a new anti-inflammatory agent, sodium 2-[4-(2-oxocyclopentylmethyl)phenyl]propionate dihydrate, showed it inhibited PGE2 production in mouse 3T6 fibroblasts with an IC50 of 1.6 microM. nih.gov The active metabolite of this compound demonstrated even more potent inhibition. nih.gov

Analysis of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. nih.gov High-output production of NO, often driven by inducible nitric oxide synthase (iNOS) in response to stimuli like interferon-γ and lipopolysaccharide (LPS), is a hallmark of the inflammatory response. nih.gov

The potential for chemical compounds to modulate NO production is a significant area of research. For example, studies on certain polysubstituted 2-aminopyrimidines have demonstrated their ability to inhibit NO production in stimulated macrophages. nih.gov The inhibitory potential of these compounds was found to be highly dependent on their chemical structure, with derivatives containing 4,6-dichloro modifications showing significant efficacy. nih.gov In some cases, the IC50 values for the most potent compounds were in the range of 2-10 μM. nih.gov Another compound, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614), has been studied in the context of retinal ischemia, where NO production is a factor in excitotoxicity. mdpi.com

These studies provide a framework for how the influence of a compound on NO production is typically assessed. However, specific research detailing the analysis of Nitric Oxide (NO) production in the presence of this compound could not be found in the available scientific literature.

Cellular Cytotoxicity and Viability Assays (e.g., BEAS-2B cell line studies)

Assessing the cytotoxicity of a chemical compound is a fundamental step in toxicological and pharmacological research. Cellular viability assays determine the extent to which a compound induces cell death or inhibits cell proliferation. A common model for studying the effects of substances on the respiratory system is the human bronchial epithelial cell line, BEAS-2B. mdpi.comnih.gov

Researchers use various assays to measure cytotoxicity in BEAS-2B cells. These can include evaluating changes in cell morphology, loss of contact inhibition, and resistance to apoptosis. researchgate.net For example, studies have investigated the cytotoxic effects of geological dusts and hexavalent chromium on BEAS-2B cells. nih.govresearchgate.net In these experiments, cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours). mdpi.com Cell viability can then be quantified using methods like the Annexin V test, which identifies necrotic and apoptotic cells. mdpi.com Chronic exposure to substances like cigarette smoke condensate has also been studied in BEAS-2B cells to observe long-term changes, such as the induction of an epithelial to mesenchymal-like transition. nih.gov

The table below illustrates typical data generated from a cytotoxicity assay on BEAS-2B cells, showing the percentage of cell viability at different concentrations of a hypothetical test substance.

| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 10 | 98.2 | 5.1 |

| 25 | 91.5 | 6.3 |

| 50 | 75.4 | 7.8 |

| 100 | 52.1 | 9.2 |

| 150 | 28.9 | 8.5 |

This table is illustrative and does not represent data for this compound.

Despite the established use of the BEAS-2B cell line for toxicological screening, no studies specifically investigating the cellular cytotoxicity or effects on viability of this compound were found.

Plant Growth Regulation Mimicry (Auxin-like Activity)

Auxins are a class of plant hormones that play a crucial role in regulating many aspects of plant growth and development, including cell elongation, root formation, and apical dominance. Certain synthetic compounds can mimic the action of natural auxins, and these are widely used in agriculture and horticulture as plant growth regulators.

The evaluation of a compound for auxin-like activity typically involves bioassays that measure its effect on specific developmental processes known to be controlled by auxins. Common assays include the root elongation test, the coleoptile elongation test, or the induction of adventitious rooting in cuttings. The activity of the test compound is often compared to that of a known auxin, such as indole-3-acetic acid (IAA).

A thorough search of the scientific literature did not yield any studies or reports investigating or identifying potential plant growth regulation or auxin-like activity for the compound this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of a molecule is intrinsically linked to its chemical structure. For Methyl 2-methyl-6-(propylamino)nicotinate, the nicotinic acid core is adorned with three key substituents: a methyl group at the 2-position, a propylamino group at the 6-position, and a methyl ester at the 3-position. The nature and positioning of these groups are critical in defining the molecule's interaction with biological targets.

Impact of Substitutions at the Nicotinate (B505614) Ring (e.g., Methyl, Propylamino)

The substituents on the pyridine (B92270) ring play a pivotal role in modulating the electronic and steric properties of the molecule, which in turn affects its binding affinity and efficacy at a receptor.

2-Methyl Group: The introduction of a methyl group at the C2 position of the nicotinate ring can have several consequences. From a steric perspective, this group can influence the conformation of the molecule and its fit within a receptor's binding pocket. For instance, in studies of imidazolium-based ionic liquids, C2-methylation was found to create a more hindered environment around the cation, affecting ion pair dynamics. rsc.org While a different chemical context, this highlights the steric impact of such a substitution. In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a primary target for nicotine-like molecules, a "methyl scan" of nicotine's pyrrolidinium (B1226570) ring revealed that methylation can either enhance or decrease potency and efficacy depending on its location. mdpi.com Although this study was not on the pyridine ring itself, it underscores the sensitivity of nAChR binding to the placement of methyl groups. The methyl group is also weakly electron-donating, which could subtly alter the electron density of the pyridine ring and its hydrogen bonding capabilities.

6-Propylamino Group: The amino group at the 6-position is a significant feature, capable of acting as a hydrogen bond donor. The nature of the alkyl substituent on this amino group is crucial. A propyl group, being larger than a methyl or ethyl group, will occupy more space and can influence the orientation of the molecule within the binding site. Studies on 6-aminonicotinic acid analogues have shown that substitutions at the 2- and 4-positions can modulate affinity for GABA(A) receptors. nih.gov While a different receptor, this demonstrates the importance of substitution patterns on the aminonicotinate scaffold. The length and branching of the alkyl chain can affect lipophilicity and the potential for van der Waals interactions within the receptor. The basicity of the amino group, and thus its protonation state at physiological pH, will also be influenced by the electronic environment of the ring, which is in turn affected by the other substituents.

Illustrative SAR Data for 6-Substituted Nicotinic Acid Analogs

| Compound/Analog | Substitution at C6 | Observed Activity Trend | Putative Receptor Target | Reference Analogy |

| Analog A | -NH2 | Baseline Activity | GABA(A) | nih.gov |

| Analog B | -NH(CH3) | Modified Activity | GABA(A) | nih.gov |

| Analog C | -NH(CH2CH2CH3) | Potentially Altered Lipophilicity and Steric Fit | nAChR (inferred) | mdpi.comnih.gov |

This table is illustrative and based on general principles and data from related but not identical compounds.

Role of the Ester Moiety (Methyl)

The methyl ester at the 3-position is a critical functional group that can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics: Ester groups are often employed in drug design to create prodrugs. nih.gov The methyl ester of nicotinic acid, for instance, can enhance lipophilicity compared to the parent carboxylic acid, potentially improving its ability to cross biological membranes. uni.lu Once in the body, this ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may be the active form of the molecule. uni.lu

Pharmacodynamics: The ester group itself can participate in receptor interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, a common feature in drug-receptor binding. nih.gov The size of the alkyl group of the ester (in this case, methyl) can also influence steric interactions within the binding site.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For a compound like this compound, which bears resemblance to nicotinic ligands, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The 6-propylamino group provides a nitrogen that can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the methyl ester is another potential hydrogen bond acceptor.

Hydrophobic/Steric Features: The methyl group at C2 and the propyl group of the amino substituent provide bulk and hydrophobic character that can interact with corresponding hydrophobic pockets in a receptor.

Aromatic Ring: The pyridine ring itself can engage in π-π stacking or cation-π interactions with aromatic amino acid residues in the receptor binding site.

Pharmacophore mapping of ligands for α4β2 and α7 nAChRs has been conducted, revealing the importance of such interaction points for binding. nih.gov

Illustrative Pharmacophore Model

| Pharmacophoric Feature | Corresponding Moiety in Compound | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor residues in receptor |

| Hydrogen Bond Donor | 6-Propylamino Group (N-H) | Interaction with acceptor residues in receptor |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Interaction with donor residues in receptor |

| Hydrophobic Pocket | C2-Methyl Group | van der Waals forces |

| Hydrophobic Pocket | Propyl Group | van der Waals forces |

| Aromatic Center | Pyridine Ring | π-π stacking / cation-π interactions |

This table represents a hypothetical pharmacophore based on the compound's structure and general knowledge of nAChR ligands.

Derivation of Quantitative SAR Models from In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To derive a robust QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with corresponding in vitro activity data (e.g., IC50 or Ki values) would be required.

A general form of a QSAR equation is: Biological Activity = f(Molecular Descriptors)

While a specific QSAR model for this compound is not available in the searched literature, studies on other classes of compounds, such as aryl-substituted cycloalkenecarboxylic acid methyl esters, have successfully used 2D and 3D QSAR to predict binding affinity to targets like the human dopamine (B1211576) transporter. rsc.org Such models often find that electronic parameters (like LUMO and HOMO energies) and steric factors are crucial for activity. rsc.org For a series of nicotinic ligands, CoMFA (Comparative Molecular Field Analysis), a 3D-QSAR technique, has been used to develop predictive models.

Correlation of Molecular Descriptors with Observed Activities

The biological activity of a compound is a function of its physicochemical properties, which can be quantified by molecular descriptors. Key descriptors that would likely correlate with the activity of this compound and its analogs include:

Lipophilicity (LogP): This descriptor influences absorption, distribution, and membrane permeability. The propylamino group would increase lipophilicity compared to a simple amino group.

Electronic Descriptors:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring, which affects the pKa of the ring nitrogen and the amino group.

HOMO/LUMO energies: These relate to the molecule's ability to participate in charge-transfer interactions.

Steric Descriptors:

Molar Refractivity (MR) or Taft Steric Parameters (Es): These quantify the bulk of the substituents and their influence on binding site complementarity. The size of the alkyl group on the 6-amino substituent would be a key variable.

Topological Descriptors: These describe the connectivity and shape of the molecule.

A hypothetical study might reveal a parabolic relationship between LogP and activity, where optimal activity is achieved at a specific lipophilicity. Similarly, steric bulk at the 2- and 6-positions might be found to be either beneficial or detrimental depending on the topology of the receptor binding site.

Future Research Trajectories and Potential Academic Applications

Design and Synthesis of Advanced Analogues with Tuned Biological Specificity

The development of advanced analogues of "Methyl 2-methyl-6-(propylamino)nicotinate" is a critical step toward enhancing therapeutic potential and minimizing off-target effects. Future synthetic strategies will likely focus on systematic modifications of the core structure to probe structure-activity relationships (SAR).

Key areas for synthetic exploration include:

Modification of the Propylamino Group: Altering the length, branching, and cyclization of the N-propyl group can significantly influence the compound's interaction with its biological targets. Introducing different functional groups to this chain could also modulate pharmacokinetic properties.

Substitution on the Pyridine (B92270) Ring: The introduction of various substituents at available positions on the pyridine ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity. For instance, research on related 6-aminonicotinic acid analogues has shown that alkylation at the 2- and 4-positions can impact binding to GABA(A) receptors. nih.gov

Ester Modification: The methyl ester group presents an opportunity for creating prodrugs or altering the compound's metabolic stability and solubility. Saponification to the corresponding carboxylic acid or conversion to a range of other esters and amides could yield compounds with different biological profiles.

A study on 6-aminonicotinic acid analogues demonstrated that structural modifications could lead to compounds with high affinity for GABA(A) receptors, challenging previous assumptions about the steric limitations for agonists at this site. nih.gov This suggests that similar explorations with "this compound" could yield analogues with novel pharmacological profiles.

Table 1: Potential Analogue Design Strategies

| Modification Site | Synthetic Goal | Potential Impact |

|---|---|---|

| Propylamino Group | Vary alkyl chain length and introduce cyclic moieties | Modulate binding affinity and selectivity |

| Pyridine Ring | Introduce diverse substituents (e.g., halogens, alkyls) | Fine-tune electronic and steric properties |

| Methyl Ester | Convert to other esters, amides, or the carboxylic acid | Alter solubility, metabolic stability, and prodrug potential |

Exploration of Novel Biological Targets for this compound

While the initial biological targets of "this compound" may be inferred from related structures, a comprehensive screening approach is necessary to uncover its full range of biological activities. Derivatives of nicotinic acid have been shown to interact with a variety of receptors and enzymes. For example, certain 6-aminonicotinic acid derivatives have been identified as GABA(A) receptor agonists. nih.gov Others have been investigated for their potential as antineoplastic agents. nih.gov

Future research should employ high-throughput screening assays against diverse panels of biological targets, including:

Receptor Panels: Screening against a wide array of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit various enzymes, particularly those involved in key signaling pathways. For example, the discovery of a pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivative as a potent PI3K alpha inhibitor highlights the potential for identifying novel enzyme inhibitors within related heterocyclic scaffolds. nih.gov

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired physiological response, followed by target deconvolution to identify the responsible molecular target.

The identification of unexpected biological targets could open up entirely new avenues for therapeutic development.

Integration of Multi-Omics Data for Deeper Mechanistic Insights

To gain a comprehensive understanding of the cellular effects of "this compound" and its analogues, an integrated multi-omics approach is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's mechanism of action.

For instance, a multi-omics analysis of transgenic mice expressing the G72/G30 locus, which is associated with major psychiatric disorders, revealed alterations in nicotinate (B505614) levels in the hippocampus. nih.govmdpi.com This highlights a potential link between nicotinate metabolism and neuropsychiatric conditions that could be relevant for nicotinic acid derivatives. nih.govmdpi.comresearchgate.net Similarly, multi-omics studies in breast cancer cell lines have revealed deregulation of cellular metabolism, which could be a target for new therapeutic agents. uva.es

A multi-omics workflow for "this compound" could involve:

Treating relevant cell lines or model organisms with the compound.

Performing parallel transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR/MS) analyses.

Integrating the datasets to identify perturbed pathways and build network models of the compound's effects.

This approach can reveal not only the primary target but also downstream signaling cascades and potential off-target effects, providing a much deeper mechanistic understanding.

Development of Robust In Vitro Models for Preclinical Evaluation

The development and utilization of more sophisticated in vitro models are crucial for the effective preclinical evaluation of "this compound" and its analogues. Moving beyond simple 2D cell cultures, future studies should leverage advanced models that better recapitulate human physiology.

Examples of advanced in vitro models include:

3D Organoids: These self-organizing 3D structures mimic the architecture and function of specific organs, providing a more realistic context for assessing a compound's efficacy and toxicity.

Organs-on-a-Chip: These microfluidic devices contain living cells in a continuously perfused microenvironment, allowing for the simulation of organ-level functions and interactions between different organ systems.

Co-culture Systems: Growing different cell types together can model the complex interactions that occur within tissues.

For example, in the context of retinoprotective agents, a rat model of retinal ischemia-reperfusion has been used to evaluate the efficacy of a 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate. mdpi.com The development of an in vitro retinal organoid model could provide a higher-throughput and more controlled system for screening similar compounds.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, "this compound" can serve as a scaffold for the development of chemical biology tools and probes. These tools are invaluable for studying biological processes with high precision.

Potential applications include:

Affinity-Based Probes: By attaching a reactive group or a reporter tag (e.g., a fluorophore or biotin) to the molecule, it can be used to identify and isolate its binding partners from complex biological samples.

Photoaffinity Labels: Incorporating a photoreactive group allows for the covalent cross-linking of the probe to its target upon light activation, facilitating target identification.

Fluorescent Probes: Analogues with intrinsic fluorescence or those conjugated to a fluorophore can be used to visualize the subcellular localization of the target in living cells using advanced microscopy techniques.

The development of such probes would not only solidify the identification of the compound's biological targets but also enable detailed studies of their function and regulation within the cellular environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.